molecular formula C12H21NO5 B6227321 tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate CAS No. 155089-06-8

tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate

Cat. No.: B6227321
CAS No.: 155089-06-8
M. Wt: 259.3
InChI Key:
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Description

“tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate”, also known as N-Boc-2-aminoacetaldehyde, is an organic building block . It has a linear formula of HCOCH2NHCO2C(CH3)3 and a molecular weight of 159.18 .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . It has been used as a starting reagent in the total synthesis of (+)-negamycin . It has also been used in the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 105-108°C . Its SMILES string is CC©©OC(=O)NCC=O .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate involves the protection of the amine group, followed by the reaction with tert-butyl chloroformate and 2-oxoethylamine to form the desired product.", "Starting Materials": [ "2-oxoethylamine", "tert-butyl chloroformate", "tert-butylamine", "sodium bicarbonate", "dichloromethane", "diethyl ether" ], "Reaction": [ "Protect the amine group of 2-oxoethylamine with tert-butylamine to form tert-butyl N-(2-aminoethyl)carbamate", "Add sodium bicarbonate to a solution of tert-butyl N-(2-aminoethyl)carbamate in dichloromethane to form the tert-butoxycarbonyl (Boc) protected amine tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-aminoethyl)carbamate", "Add tert-butyl chloroformate to the Boc-protected amine solution to form tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate", "Extract the product with diethyl ether and dry over anhydrous sodium sulfate", "Purify the product by column chromatography" ] }

CAS No.

155089-06-8

Molecular Formula

C12H21NO5

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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